

An In-depth Technical Guide to StA-IFN-1: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

StA-IFN-1 is a small molecule inhibitor of the type I interferon (IFN) induction pathway.[1][2][3] Identified through high-throughput screening, this compound presents a valuable tool for research into the innate immune system and holds potential for therapeutic applications where modulation of the type I IFN response is desired. This technical guide provides a comprehensive overview of the chemical properties, structure, and the experimental methodologies used to characterize **StA-IFN-1**.

Chemical Properties and Structure

StA-IFN-1 is a synthetic organic compound with the formal name 4-(1-acetyl-1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C14H13N3O2	[1]
Molecular Weight	255.3 g/mol	[1]
CAS Number	300839-31-0	[1]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]
Solubility	DMF: 3 mg/mL, DMSO: 5 mg/mL, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL	[1]
UV max	229, 305 nm	[1]
SMILES	O=C(C)N1C=C(C2C(C)=NNC2 =O)C3=CC=CC=C31	[1]
InChI Key	LWAAWXPHUVBIOH- UHFFFAOYSA-N	[1]

Mechanism of Action

StA-IFN-1 selectively inhibits the type I interferon induction pathway. It has been demonstrated to reduce the production of IFN- β mRNA levels.[1][3] Crucially, it does not affect the downstream IFN signaling pathway, as evidenced by its lack of effect on the expression of the interferon-stimulated gene (ISG) MxA.[1][3] The inhibitory action of **StA-IFN-1** has been localized to a point at or upstream of the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[3]

Signaling Pathway of Type I Interferon Induction and Site of StA-IFN-1 Inhibition

The following diagram illustrates the canonical type I interferon induction pathway, highlighting the proposed site of inhibition by **StA-IFN-1**.





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Caption: Type I IFN induction pathway and the inhibitory action of StA-IFN-1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **StA-IFN-1**.

IFN-β Promoter eGFP Reporter Assay for High-Throughput Screening

This assay was utilized for the initial identification of **StA-IFN-1** from a small molecule library.[3]

Objective: To identify compounds that inhibit the activation of the IFN- β promoter in response to a viral mimic.

Cell Line: A549/pr(IFN-β).eGFP reporter cell line. This is a human alveolar adenocarcinoma cell line stably transfected with a plasmid containing the enhanced Green Fluorescent Protein (eGFP) gene under the control of the human IFN-β promoter.[1]

Methodology:

Cell Seeding: A549/pr(IFN-β).eGFP cells are seeded into 384-well plates at a density of 1.2 x
 10⁴ cells per well and incubated for 24 hours.



- Compound Addition: The small molecule library compounds, including **StA-IFN-1**, are added to the wells at a final concentration of 10 μ M.
- Induction of IFN-β Promoter: The IFN-β promoter is activated by infection with Sendai virus (Cantell strain) at a multiplicity of infection (MOI) of 10.
- Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
- eGFP Measurement: The expression of eGFP is measured using a fluorescent plate reader.
 The percentage of inhibition is calculated relative to control wells treated with DMSO.

Western Blot Analysis of IRF3 Phosphorylation

This experiment was conducted to determine the point of inhibition of **StA-IFN-1** within the IFN induction pathway.

Objective: To assess the effect of **StA-IFN-1** on the phosphorylation of IRF3.

Cell Line: A549 cells.

Methodology:

- Cell Culture and Treatment: A549 cells are seeded in 6-well plates. Once confluent, the cells are pre-treated with StA-IFN-1 (10 μM) for 1 hour.
- Induction: The cells are then infected with Sendai virus (MOI of 10) for 8 hours to induce IRF3 phosphorylation.
- Cell Lysis: The cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein (20-30 μg) are separated by SDS-PAGE on a 10% polyacrylamide gel and transferred to a PVDF membrane.
- Immunoblotting:

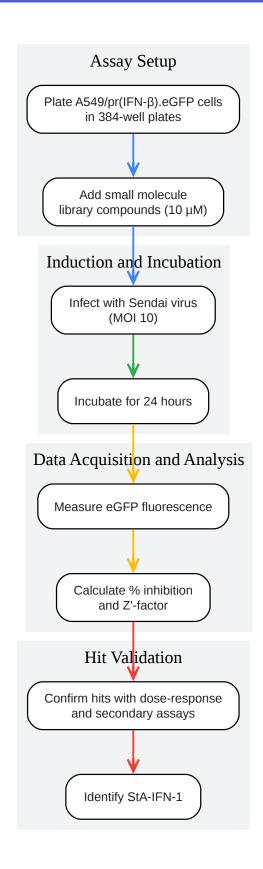


- The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (p-IRF3, Ser396).
- After washing with TBST, the membrane is incubated with a horseradish peroxidase
 (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- The membrane is stripped and re-probed with a primary antibody for total IRF3 as a loading control.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

High-Throughput Screening Workflow

The discovery of **StA-IFN-1** was the result of a systematic high-throughput screening campaign. The general workflow is outlined below.





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Caption: High-throughput screening workflow for the identification of **StA-IFN-1**.



Conclusion

StA-IFN-1 is a well-characterized inhibitor of the type I interferon induction pathway. Its specific mechanism of action, targeting a step at or upstream of IRF3 phosphorylation, makes it a valuable molecular probe for dissecting the intricacies of innate immune signaling. The detailed chemical data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize **StA-IFN-1** in their studies and to explore its therapeutic potential.

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